BenchChemオンラインストアへようこそ!

C646

p300/CBP inhibition histone acetyltransferase cancer epigenetics

C646 is the definitive tool compound for selective catalytic inhibition of p300/CBP HAT activity. Unlike broad-spectrum agents (curcumin, garcinol) or bromodomain binders (SGC-CBP30), C646 competitively targets the acetyl-CoA pocket (Ki=400 nM) achieving >86% p300 inhibition at 10 µM while sparing PCAF-family acetyltransferases. Extensively validated in vivo across metabolic, hepatic, and inflammatory disease models (30 nmol/g/day in diabetic mice). Ideal for PROTAC design, transcriptional studies, and experiments requiring clean p300/CBP-specific readouts. Your confidence in p300 inhibition starts with C646's well-characterized pharmacology.

Molecular Formula C24H19N3O6
Molecular Weight 445.4 g/mol
CAS No. 328968-36-1
Cat. No. B1668185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC646
CAS328968-36-1
Synonyms4-(4-((5-(4,5-dimethyl-2-nitrophenyl)-2-furanyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid
C646 compound
Molecular FormulaC24H19N3O6
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C
InChIInChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)
InChIKeyHEKJYZZSCQBJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange to red solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





C646 (CAS 328968-36-1): A Selective p300/CBP Histone Acetyltransferase Inhibitor with a Ki of 400 nM


C646 is a pyrazolone-containing small molecule that functions as a reversible, cell-permeable inhibitor of the histone acetyltransferases (HATs) p300 (EP300/KAT3B) and CREB-binding protein (CBP/KAT3A) [1]. It acts as a linear competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA pocket of p300 with a Ki of 400 nM in cell-free assays, and demonstrates a noncompetitive pattern of inhibition versus the H4-15 peptide substrate . At a concentration of 10 µM, C646 produces 86% inhibition of p300 in vitro, while eliciting less than 10% inhibition against other acetyltransferases including PCAF, GCN5, Rtt109, Sas, MOZ, and serotonin N-acetyltransferase in chemical screening assays, establishing its preferential selectivity for the p300/CBP family .

Why p300/CBP Inhibitors Are Not Interchangeable: The Case for Rigorous Selection of C646


The p300/CBP inhibitor landscape encompasses compounds with fundamentally distinct mechanisms of action, selectivity profiles, and off-target liabilities. C646 is a catalytic HAT domain inhibitor that competes with acetyl-CoA, whereas alternatives such as SGC-CBP30 target the bromodomain of p300/CBP [1]. Other commonly employed tool compounds, including curcumin and garcinol, exhibit broad-spectrum HAT inhibition with additional activities that confound experimental interpretation: curcumin is a known aggregator and PAINS compound with inherent instability, while garcinol inhibits multiple HAT families including PCAF in addition to p300/CBP [2]. Even within the catalytic inhibitor class, potency varies by orders of magnitude—A-485 exhibits sub-nanomolar IC50 values but lacks the extensive historical validation and literature precedent of C646 [3]. Furthermore, C646's thiol-reactive electrophilic moiety confers a distinct covalent interaction profile that, while raising important selectivity considerations, has been extensively characterized and can be accounted for in experimental design [4]. These fundamental differences preclude simple substitution without altering experimental outcomes.

C646 Evidence-Based Comparative Differentiation: Quantitative Data for Informed Procurement


Potency Differential: C646 Demonstrates 15.6-Fold Superior Potency Relative to Curcumin in p300 Inhibition

In standardized in vitro p300 HAT assays, C646 exhibits an IC50 of 1.6 µM compared to curcumin's IC50 of 25 µM, representing a 15.6-fold greater inhibitory potency against the same target [1]. This potency advantage is further contextualized by the compounds' divergent chemical liabilities: curcumin is classified as a thiol-reactive aggregator with poor stability, whereas C646's thiol reactivity, while a known limitation, has been extensively characterized and does not manifest as aggregation-based false positives [2]. For researchers requiring robust p300 inhibition with defined, manageable liabilities, C646 provides superior target engagement at substantially lower concentrations.

p300/CBP inhibition histone acetyltransferase cancer epigenetics assay development

Mechanism-Based Selectivity: C646 Exclusively Targets p300/CBP Family HATs, Whereas Garcinol Inhibits Both p300/CBP and PCAF Families

A comparative study in honeybee brain tissue directly assessed the mechanistic differences between C646 and garcinol using immunochemical and behavioral endpoints. C646 selectively blocks HATs of the p300/CBP family exclusively, whereas garcinol inhibits both the p300/CBP family and the PCAF (p300/CBP-associated factor) family [1]. This selectivity divergence produces functionally distinct outcomes: garcinol-induced memory impairment was reversed by the transcription blocker actinomycin D, indicating transcription-dependent mechanisms, while C646-induced effects were unaltered by actinomycin D, revealing transcription-independent pathways [2]. These findings demonstrate that the two inhibitors, despite both targeting p300/CBP, probe fundamentally different acetylation-mediated processes and cannot be used interchangeably.

HAT selectivity p300/CBP PCAF epigenetic mechanism neuroscience

Covalent Target Profile: Chemoproteomic Analysis Reveals Thiol Reactivity as a Characterized Liability Distinct from Other HAT Inhibitors

Chemoproteomic analysis using a clickable C646 analog (C646-yne) coupled with LC-MS/MS identified the major covalent targets of the C646 chemotype as highly abundant cysteine-containing proteins, and follow-up functional studies demonstrated that C646 can inhibit tubulin polymerization in vitro at concentrations relevant to its cellular use [1]. The study provides evidence that thiol reactivity of C646 may limit its ability to antagonize acetylation in cells due to consumption by abundant protein and metabolite thiol sinks [2]. This liability is distinct from other HAT inhibitor classes: curcumin and garcinol exhibit aggregation-based interference, whereas C646's limitation is a defined, measurable covalent reactivity that can be experimentally controlled through appropriate concentration optimization and the use of inactive control compounds [3].

chemoproteomics covalent inhibitor off-target profiling thiol reactivity chemical probe validation

Cellular Permeability and Bioactivity: C646 Enables Cell-Based Studies at 25 µM, Whereas Lys-CoA Lacks Cell Permeability

C646 is a cell-permeable small molecule that, at 25 µM, reduces basal and TSA-induced acetylation of histones H3 and H4 in C3H 10T1/2 mouse fibroblasts [1]. In contrast, the bisubstrate inhibitor Lys-CoA, while exhibiting slightly higher biochemical potency (p300 IC50 of 0.5 µM), is cell-impermeable and cannot be used in intact cellular systems without specialized delivery methods [2]. C646 at 10 µM inhibits growth of human melanoma and non-small-cell lung cancer cell lines with similar or higher potency compared to the cell-permeable peptide-based inhibitor Lys-CoA-Tat at 25 µM . This combination of validated cellular permeability and robust bioactivity makes C646 a practical choice for cell-based and in vivo studies where intracellular target engagement is required.

cell permeability cellular assay histone acetylation cancer cell lines in vitro pharmacology

Mutant p300 HAT Domain Inhibition: C646 Maintains Activity Against Clinically Relevant p300 Mutants

C646 retains inhibitory activity against a panel of p300 HAT domain mutants that represent key active site residues. Specifically, C646 inhibits the T1411A, Y1467F, W1466F, and R1410A p300 mutants with IC50 values of 3.4 µM, 7 µM, 5 µM, and 2.5 µM, respectively . These residues are involved in hydrogen bonding interactions between the p300 active site and C646 (Thr1411, Tyr1467, Trp1466, Arg1410) [1]. The moderate shift in IC50 values (approximately 1.6- to 4.4-fold increase from the wild-type IC50 of 1.6 µM) indicates that while these residues contribute to optimal binding, C646 retains substantial inhibitory activity even when individual contact points are mutated—a property not universally shared among p300 inhibitors and relevant for studies involving p300 genetic variants or mutation-driven resistance models.

p300 mutants HAT domain drug resistance structural biology cancer genetics

Validated In Vivo Efficacy: C646 Demonstrates Therapeutic Effects in Multiple Disease Models at Defined Dosing Regimens

C646 has demonstrated robust in vivo efficacy across multiple disease models with defined dosing regimens. In db/db diabetic mice, intraperitoneal injection of C646 at 30 nmol/g/day for 2 weeks dramatically reduced blood glucose levels . In an MCD diet-induced non-alcoholic steatohepatitis (NASH) mouse model, C646 treatment reduced p300 expression and histone H3 acetylation, leading to decreased liver injury markers and improved histological abnormalities [1]. In a DSS-induced colitis model, C646 exerted anti-inflammatory effects by targeting the NLRP3 inflammasome [2]. This breadth of validated in vivo activity across metabolic, inflammatory, and oncological contexts distinguishes C646 from less extensively characterized alternatives and provides researchers with established protocols and expected outcomes.

in vivo pharmacology metabolic disease inflammation cancer preclinical validation

Optimal Application Scenarios for C646 Based on Quantitative Differentiation Evidence


Cell-Based Epigenetic Studies Requiring Defined p300/CBP-Specific Inhibition

C646 is optimal for cellular assays where clean, p300/CBP-family-specific HAT inhibition is required without confounding inhibition of PCAF-family enzymes. As demonstrated by direct comparative data, garcinol co-inhibits both p300/CBP and PCAF families, producing transcription-dependent and transcription-independent effects that cannot be mechanistically deconvoluted [1]. C646 at 25 µM robustly reduces histone H3 and H4 acetylation in C3H 10T1/2 fibroblasts, enabling clear interpretation of p300/CBP-specific transcriptional effects [2]. Researchers should account for C646's characterized thiol reactivity by including appropriate concentration-response curves and negative control conditions [3].

In Vivo Studies in Metabolic Disease and Inflammation Models with Established Dosing Protocols

C646 offers validated in vivo efficacy across multiple disease models with established dosing regimens. In db/db diabetic mice, 30 nmol/g/day intraperitoneal administration for 14 days significantly reduces blood glucose [1]. In MCD diet-induced NASH models, C646 treatment improves liver histology and reduces injury markers [2]. In DSS-induced colitis, C646 suppresses NLRP3 inflammasome-mediated inflammation [3]. For researchers initiating in vivo p300 inhibition studies, C646 provides the most extensively validated starting point among p300/CBP HAT inhibitors, reducing protocol development time and experimental uncertainty.

Comparative Pharmacology Studies Distinguishing Catalytic HAT Inhibition from Bromodomain Targeting

C646 is the appropriate tool compound for studies requiring selective catalytic HAT domain inhibition of p300/CBP, as distinct from bromodomain-targeting agents. SGC-CBP30, in contrast, is a bromodomain inhibitor with Kd values of 21 nM for CBP and 32 nM for p300 that does not inhibit catalytic HAT activity [1]. Direct comparative studies in LNCaP prostate cancer cells have evaluated C646 and SGC-CBP30 side-by-side, demonstrating that these two mechanistically distinct p300/CBP inhibitors produce different cellular effects and synergy profiles with combination agents [2]. C646 (Ki = 400 nM, acetyl-CoA competitive) should be selected for catalytic HAT inhibition studies, while SGC-CBP30 should be used for bromodomain blockade experiments.

PROTAC Development and Targeted Protein Degradation Platforms

C646 serves as a validated warhead ligand for PROTAC-based CBP/p300 degraders. Recent studies have successfully developed C646-based PROTACs by linking C646 to the Cereblon ligand thalidomide via PEG linkers, yielding compounds that recruit CBP/p300 to the E3 ubiquitin ligase complex for proteasomal degradation [1]. These C646-derived PROTACs exhibit submicromolar inhibition of CBP/p300 and decrease protein levels in SU-DHL-10 lymphoma cells at low-micromolar concentrations, demonstrating superior antiproliferative activity compared to C646 alone [2]. For researchers developing targeted protein degradation strategies for CBP/p300, C646 provides a chemically tractable, well-characterized starting point with established structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for C646

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.